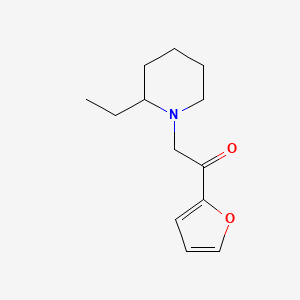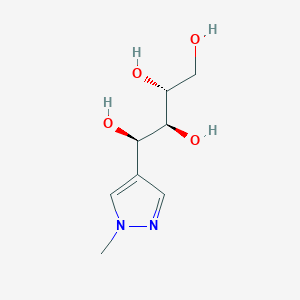![molecular formula C7H3Br2NO B12863077 2,4-Dibromobenzo[d]oxazole](/img/structure/B12863077.png)
2,4-Dibromobenzo[d]oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dibromobenzo[d]oxazole is a heterocyclic compound that features a benzoxazole core substituted with two bromine atoms at the 2 and 4 positions. Benzoxazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of bromine atoms enhances the compound’s reactivity, making it a valuable intermediate in various chemical syntheses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibromobenzo[d]oxazole typically involves the bromination of benzo[d]oxazole. One common method is the reaction of benzo[d]oxazole with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an inert solvent like chloroform or carbon tetrachloride at room temperature. The bromination process selectively introduces bromine atoms at the 2 and 4 positions of the benzoxazole ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 2,4-Dibromobenzo[d]oxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The compound can be oxidized to form corresponding oxazole derivatives. Oxidizing agents such as potassium permanganate or hydrogen peroxide are typically used.
Reduction Reactions: Reduction of this compound can yield debrominated products. Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol, reflux conditions.
Oxidation: Potassium permanganate in aqueous solution, room temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran, under inert atmosphere.
Major Products Formed:
Substitution: 2,4-Dimethoxybenzo[d]oxazole
Oxidation: 2,4-Dibromo-1,3-oxazole
Reduction: Benzo[d]oxazole
Applications De Recherche Scientifique
2,4-Dibromobenzo[d]oxazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds. Its reactivity makes it useful in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the design of bioactive molecules and pharmaceuticals.
Medicine: Research into this compound derivatives has shown promise in developing new therapeutic agents. Its derivatives are explored for their potential to inhibit specific enzymes or receptors.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. Its brominated structure contributes to the stability and color properties of these products.
Mécanisme D'action
The mechanism of action of 2,4-Dibromobenzo[d]oxazole and its derivatives involves interaction with specific molecular targets. For instance, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer research, it may interfere with cell division or induce apoptosis in cancer cells. The exact pathways and targets depend on the specific derivative and its intended application.
Comparaison Avec Des Composés Similaires
2-Bromobenzo[d]oxazole: A mono-brominated derivative with similar reactivity but different substitution patterns.
4-Bromobenzo[d]oxazole: Another mono-brominated derivative with distinct chemical properties.
2,4-Dichlorobenzo[d]oxazole: A dichlorinated analogue with different electronic and steric effects.
Uniqueness: 2,4-Dibromobenzo[d]oxazole is unique due to the presence of two bromine atoms, which significantly influence its reactivity and biological activity. The dibrominated structure allows for selective functionalization and enhances its potential as a versatile intermediate in synthetic chemistry. Its unique properties make it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C7H3Br2NO |
|---|---|
Poids moléculaire |
276.91 g/mol |
Nom IUPAC |
2,4-dibromo-1,3-benzoxazole |
InChI |
InChI=1S/C7H3Br2NO/c8-4-2-1-3-5-6(4)10-7(9)11-5/h1-3H |
Clé InChI |
LKPLXERNWQABDP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)Br)N=C(O2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


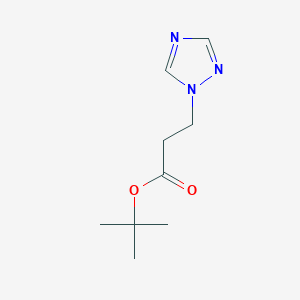
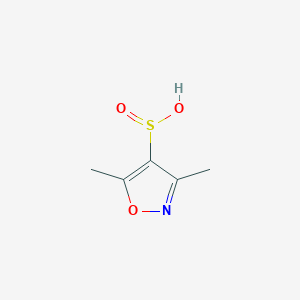


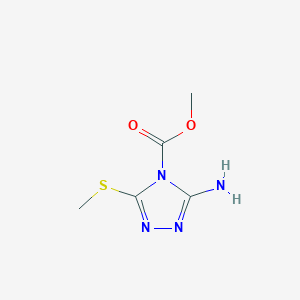
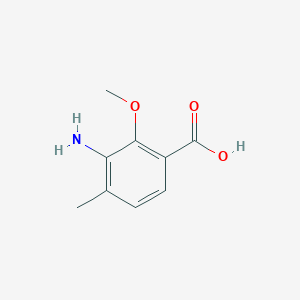
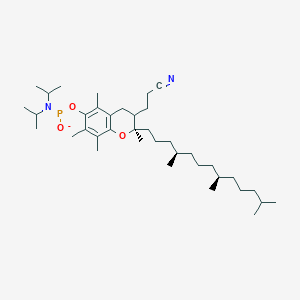

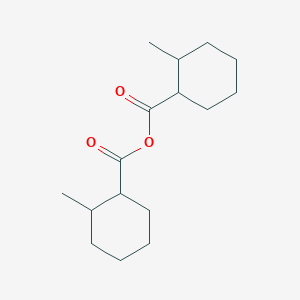
![3-[[(2S)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-3-methylbutanoyl]-[(2S)-1-amino-1-oxopropan-2-yl]amino]-5-fluoro-4-oxopentanoic acid](/img/structure/B12863063.png)
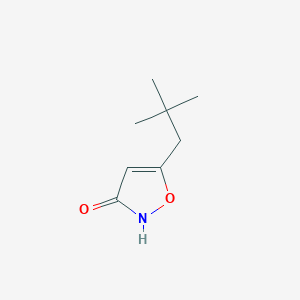
![5-(Benzo[d][1,3]dioxol-5-ylmethylene)-2-((2-(2-methylpiperidin-1-yl)-2-oxoethyl)thio)-3-(p-tolyl)-3,5-dihydro-4H-imidazol-4-one](/img/structure/B12863075.png)
